
Butanedioic acid, (phosphonooxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, (phosphonooxy)- can be achieved through several methods. One common approach involves the reaction of succinic acid with phosphoric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the phosphonooxy group.
Industrial Production Methods
In industrial settings, the production of butanedioic acid, (phosphonooxy)- often involves the use of dialkyl phosphonates. The dealkylation of dialkyl phosphonates under acidic conditions, such as with hydrochloric acid, or using the McKenna procedure (a two-step reaction involving bromotrimethylsilane followed by methanolysis), is a widely used method .
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid, (phosphonooxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: The phosphonooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonooxy derivatives with additional oxygen atoms, while reduction could produce simpler phosphonooxy compounds.
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, (phosphonooxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor.
Industry: It is used in the production of biodegradable polymers and as an additive in various industrial processes
Wirkmechanismus
The mechanism by which butanedioic acid, (phosphonooxy)- exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The compound’s phosphonooxy group plays a crucial role in these interactions, as it can form stable complexes with metal ions and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinic acid: The parent compound of butanedioic acid, (phosphonooxy)-, with the molecular formula C4H6O4.
Phosphoric acid derivatives: Compounds containing the phosphonooxy group, such as phosphonoacetic acid.
Uniqueness
Butanedioic acid, (phosphonooxy)- is unique due to the presence of both carboxylic acid and phosphonooxy functional groups. This dual functionality allows it to participate in a broader range of chemical reactions compared to its parent compound, succinic acid .
Eigenschaften
CAS-Nummer |
5735-83-1 |
|---|---|
Molekularformel |
C4H7O8P |
Molekulargewicht |
214.07 g/mol |
IUPAC-Name |
2-phosphonooxybutanedioic acid |
InChI |
InChI=1S/C4H7O8P/c5-3(6)1-2(4(7)8)12-13(9,10)11/h2H,1H2,(H,5,6)(H,7,8)(H2,9,10,11) |
InChI-Schlüssel |
GWTXMJGSNKSXJW-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)O)OP(=O)(O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


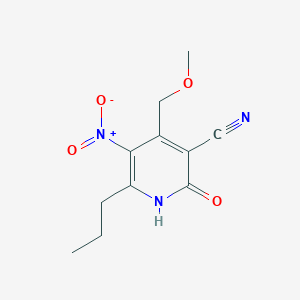
![1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene](/img/structure/B14731674.png)
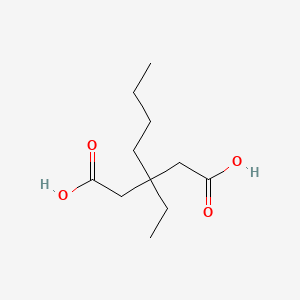
![N-[[benzyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]methyl]-4-fluoro-N-tert-butyl-benzamide](/img/structure/B14731684.png)

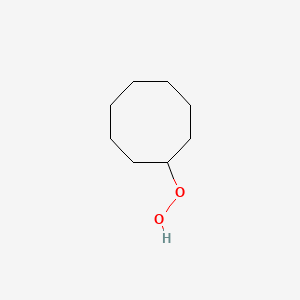
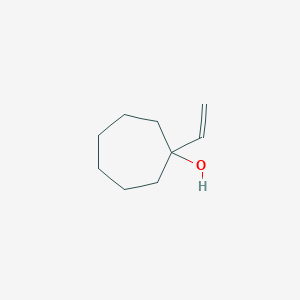
![Tricyclo[3.1.1.1(3,7)]octan-2-one](/img/structure/B14731713.png)
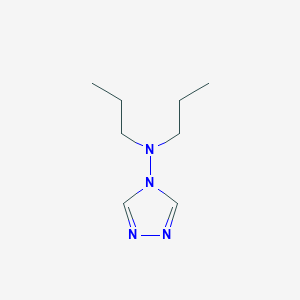
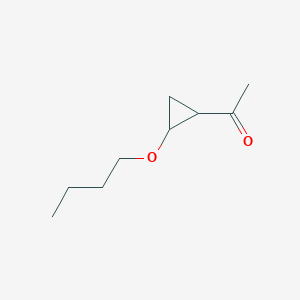

![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)
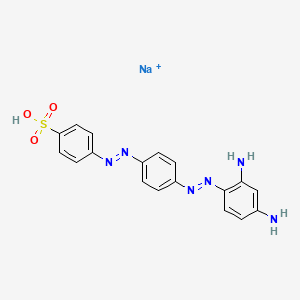
![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)
